molecular formula C20H24N6O3 B14754722 N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine

N-Benzyl-5'-amino-2'-O,3'-O-isopropylidene-5'-deoxyadenosine

Cat. No.: B14754722
M. Wt: 396.4 g/mol
InChI Key: CXSROOKSAJRFTC-NVQRDWNXSA-N
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Description

N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine is a synthetic compound that belongs to the class of nucleosides This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the 5’ position, and an isopropylidene group protecting the 2’ and 3’ hydroxyl groups of the ribose moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine typically involves multiple steps:

    Protection of the Ribose Moiety: The 2’ and 3’ hydroxyl groups of the ribose are protected using isopropylidene to form a stable acetal.

    Amination: The 5’ hydroxyl group is converted to an amino group through a series of reactions, often involving the use of reagents like ammonia or amines.

    Benzylation: The nitrogen atom at the 5’ position is benzylated using benzyl chloride or benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzyl group can be displaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Hydrolysis: The isopropylidene protecting group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted nucleosides.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alkylamine derivatives.

    Hydrolysis: Formation of free hydroxyl nucleosides.

Scientific Research Applications

N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The benzyl group enhances its binding affinity to these targets, while the isopropylidene group provides stability against enzymatic degradation. This compound can inhibit or modulate the activity of these enzymes, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyuridine
  • N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxycytidine
  • N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyguanosine

Uniqueness

N-Benzyl-5’-amino-2’-O,3’-O-isopropylidene-5’-deoxyadenosine is unique due to its specific structure, which combines the adenine base with a benzylated amino group and an isopropylidene-protected ribose. This unique combination provides distinct biochemical properties, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C20H24N6O3

Molecular Weight

396.4 g/mol

IUPAC Name

9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-N-benzylpurin-6-amine

InChI

InChI=1S/C20H24N6O3/c1-20(2)28-15-13(8-21)27-19(16(15)29-20)26-11-25-14-17(23-10-24-18(14)26)22-9-12-6-4-3-5-7-12/h3-7,10-11,13,15-16,19H,8-9,21H2,1-2H3,(H,22,23,24)/t13-,15-,16-,19-/m1/s1

InChI Key

CXSROOKSAJRFTC-NVQRDWNXSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NCC5=CC=CC=C5)CN)C

Origin of Product

United States

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